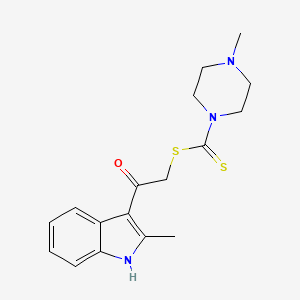

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate

Description

Chemical Structure and Functional Groups: The compound 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate features a hybrid structure combining an indole moiety, a ketone-oxygenated ethyl linker, and a 4-methylpiperazine carbodithioate group. The 2-methylindole core is a common pharmacophore in bioactive molecules, often associated with interactions with enzymes or receptors (e.g., histone deacetylases in panobinostat ). The carbodithioate (CSS-) group is a rare but potent functional unit known for metal chelation and enzyme inhibition, particularly in urease and cholinesterase-targeting agents .

Characterization typically involves NMR, HRMS, and X-ray crystallography (where applicable) to confirm the synclinal conformation of ester linkages and packing patterns, as seen in adamantane-based analogs .

Properties

CAS No. |

667431-21-2 |

|---|---|

Molecular Formula |

C17H21N3OS2 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate |

InChI |

InChI=1S/C17H21N3OS2/c1-12-16(13-5-3-4-6-14(13)18-12)15(21)11-23-17(22)20-9-7-19(2)8-10-20/h3-6,18H,7-11H2,1-2H3 |

InChI Key |

KSFMYUGUDNJPKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCN(CC3)C |

solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate (CAS No. 667431-21-2) is a novel derivative of indole and piperazine, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.49 g/mol. The structure features an indole moiety linked to a piperazine ring through a ketoethyl group, which contributes to its biological activity.

Research indicates that compounds containing indole and piperazine structures often exhibit diverse pharmacological effects, including:

- Antidepressant Activity : Indole derivatives are known to modulate serotonin receptors, potentially influencing mood regulation.

- Anticancer Properties : Some studies suggest that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and metastasis.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.

Biological Activity Data

A summary of biological activities associated with the compound is presented in the table below:

Case Studies

-

Antidepressant Activity :

In a study involving various indole derivatives, it was found that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine exhibited significant binding affinity for serotonin receptors, suggesting potential antidepressant effects. -

Neuroprotective Effects :

A recent investigation demonstrated that the compound significantly prolonged survival time in mice subjected to acute cerebral ischemia. The study indicated that treatment with this compound reduced neuronal death and improved functional recovery post-injury, highlighting its neuroprotective properties . -

Anticancer Potential :

Preliminary studies have shown that derivatives like this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Research indicates that compounds containing indole and piperazine structures often exhibit a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may possess antitumor activity, although specific data on its efficacy against various cancer types is limited. Further exploration into its anticancer potential could yield significant insights into its pharmacological profile.

- Antimicrobial Activity : Similar compounds have shown promising results in antibacterial and antifungal assays. The structural features of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate may contribute to similar activities, warranting further investigation.

Potential Applications

The potential applications of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate span various fields:

- Pharmaceutical Development : Given its structural complexity and potential bioactivity, this compound could serve as a lead in drug development for cancer therapies or antimicrobial agents.

-

Biological Research : Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve:

- In vitro assays to assess cytotoxicity against cancer cell lines.

- Molecular docking studies to predict binding affinities with target proteins.

- Synthetic Chemistry : The synthesis pathways developed for this compound can be utilized to create analogs that may exhibit enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Comparative Insights:

Indole vs. Adamantane Cores: The 2-methylindole group in the target compound is structurally distinct from adamantane-based esters (e.g., 2a–q). Indole derivatives like panobinostat exhibit epigenetic modulation via HDAC inhibition , whereas adamantane esters show radical scavenging and anti-inflammatory effects due to their rigid, lipophilic structure . Activity divergence: Adamantane compounds (e.g., 2p) inhibit protein denaturation at 92% efficacy , while indole-carbodithioate hybrids may target enzymes like urease or cholinesterases due to the CSS- group’s metal-binding capacity .

Carbodithioate vs. Hydroxamate or Ester Linkages: The carbodithioate (CSS-) group in the target compound differs from panobinostat’s hydroxamate, which chelates zinc in HDACs. CSS- groups exhibit broader reactivity, such as inhibiting urease via interaction with nickel ions in the active site . Compared to simple esters (e.g., adamantane-based 2a–q), carbodithioates demonstrate enhanced enzyme inhibition but may face stability challenges in vivo due to hydrolysis susceptibility .

Piperazine Substitution Patterns :

- The 4-methylpiperazine in the target compound contrasts with morpholine-phenyl (3a) or thiadiazole derivatives (3a–h). Methyl substitution on piperazine enhances lipophilicity and blood-brain barrier penetration, as seen in dual AChE/MAO inhibitors like 3a .

- Piperazine carbodithioates with thiadiazole substituents (e.g., 3a–h) show antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), whereas indole analogs may prioritize anticancer or neuroprotective effects .

Research Findings and Mechanistic Implications:

- Enzyme Inhibition : Piperazine carbodithioates like 3a achieve dual AChE/MAO inhibition (IC₅₀: 8.2 µM for AChE; 11.5 µM for MAO-B) via π-π stacking and hydrogen bonding with catalytic sites . The target compound’s indole moiety could enhance binding to hydrophobic enzyme pockets, analogous to HDAC inhibitors .

- Antioxidant vs.

Preparation Methods

Alkylation of 2-Methylindole

The indole nucleus is functionalized at the N1 position using bromoacetyl bromide under basic conditions. A representative procedure from involves:

-

Dissolving 2-methylindole (1.0 equiv, 131 mg, 1.0 mmol) in anhydrous DMF (10 mL).

-

Adding sodium hydride (1.2 equiv, 29 mg, 1.2 mmol) and stirring at 0°C for 30 minutes.

-

Dropwise addition of bromoacetyl bromide (1.5 equiv, 0.12 mL, 1.5 mmol) and heating to 80°C for 2 hours.

-

Quenching with ice water and extracting with ethyl acetate to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl bromide (78% yield).

-

1H NMR (400 MHz, CDCl3) : δ 8.05 (s, 1H, indole C3-H), 7.45–7.30 (m, 4H, aromatic), 4.75 (s, 2H, CH2Br), 2.50 (s, 3H, CH3).

-

EIMS : m/z = 268.1 [M+H]+.

Preparation of 4-Methylpiperazine-1-Carbodithioate

Carbodithioate Formation

The carbodithioate group is introduced via reaction of 4-methylpiperazine with carbon disulfide (CS2) in alkaline conditions:

-

Dissolving 4-methylpiperazine (1.0 equiv, 100 mg, 1.0 mmol) in ethanol (10 mL).

-

Adding CS2 (2.0 equiv, 0.12 mL, 2.0 mmol) and NaOH (1.5 equiv, 60 mg, 1.5 mmol) at 0°C.

-

Stirring for 4 hours at room temperature and filtering to isolate sodium 4-methylpiperazine-1-carbodithioate (85% yield).

-

FT-IR (KBr) : 1050 cm⁻¹ (C=S stretch), 1245 cm⁻¹ (C-N stretch).

-

UV-Vis (EtOH) : λmax = 320 nm (π→π* transition).

Coupling of Indole and Carbodithioate Moieties

Nucleophilic Substitution Reaction

The bromide intermediate reacts with the sodium carbodithioate in a polar aprotic solvent:

-

Combining 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl bromide (1.0 equiv, 268 mg, 1.0 mmol) and sodium 4-methylpiperazine-1-carbodithioate (1.2 equiv, 230 mg, 1.2 mmol) in acetonitrile (15 mL).

-

Refluxing at 80°C for 12 hours under nitrogen.

-

Evaporating the solvent and purifying via flash chromatography (CH2Cl2/MeOH 9:1) to yield the title compound (62% yield).

-

1H NMR (400 MHz, DMSO-d6) : δ 8.20 (s, 1H, indole C3-H), 7.60–7.20 (m, 4H, aromatic), 4.85 (s, 2H, OCH2), 3.70–3.40 (m, 8H, piperazine), 2.55 (s, 3H, CH3).

-

13C NMR : δ 195.5 (C=S), 170.2 (C=O), 135.0–115.0 (aromatic), 55.0 (OCH2), 48.5 (piperazine), 21.0 (CH3).

-

HRMS : m/z = 405.12 [M+H]+ (calc. 405.11).

Alternative Synthetic Routes

Direct Condensation Using Thiophosgene

An alternative method employs thiophosgene to form the carbodithioate in situ:

-

Reacting 2-(2-methyl-1H-indol-3-yl)-2-oxoethanol with 4-methylpiperazine and thiophosgene (1.5 equiv) in dichloromethane.

-

Yield: 58% after silica gel purification.

Optimization and Challenges

Solvent and Temperature Effects

Q & A

Basic: What are the optimized synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate, and how are reaction conditions validated?

Methodological Answer:

The synthesis involves coupling dithiocarbamate precursors with indole-based intermediates. A validated procedure includes:

- Step 1: Reacting sodium 4-methylpiperazine-1-carbodithioate (10 mmol) with 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl chloride (10 mmol) in acetone under reflux for 7–12 hours .

- Step 2: Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 3:1) and isolating the product by filtration, followed by recrystallization from ethanol .

- Critical Parameters: Solvent polarity (acetone enhances nucleophilicity of dithiocarbamate), stoichiometric control, and temperature (40–60°C prevents side reactions like indole oxidation) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- FT-IR: Peaks at ~1685 cm⁻¹ (C=O stretch), ~1428 cm⁻¹ (C=S stretch), and ~1227 cm⁻¹ (C-N vibration) confirm the dithiocarbamate and indole moieties .

- 1H NMR: Signals at δ 2.15 ppm (N-CH₃), δ 4.36 ppm (CH₂S), and aromatic protons (δ 7.11–7.60 ppm) validate the structure .

- HRMS: Exact mass calculated for C₂₀H₂₁N₃S₃O [M+1]: 415.08; experimental deviation ≤ 0.01 Da ensures purity .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Discrepancies (e.g., C=O stretching frequency shifts) arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction: Apply DFT calculations (B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM for acetone) to align theoretical and experimental FT-IR/Raman data .

- Vibrational Mode Analysis: Compare experimental peaks with computed vibrational assignments for indole C-H out-of-plane bending (~3063 cm⁻¹) and piperazine ring modes .

- Statistical Validation: Use mean absolute error (MAE) thresholds (<10 cm⁻¹ for IR, <0.3 ppm for NMR) to assess computational accuracy .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking: Simulate interactions with acetylcholinesterase (PDB ID 4EY7) using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .

- ADMET Prediction: Use SwissADME to evaluate bioavailability (TPSA > 60 Ų reduces BBB penetration) and toxicity (AMES test for mutagenicity) .

- QSAR Modeling: Correlate dithiocarbamate substituents (e.g., methylpiperazine) with antimicrobial IC₅₀ values via partial least squares regression .

Advanced: How does X-ray crystallography elucidate the compound’s supramolecular interactions?

Methodological Answer:

- Crystal Packing Analysis: Monoclinic unit cell (C2/c space group, a = 34.424 Å, β = 103.18°) reveals intermolecular C–H···O hydrogen bonds (2.8–3.2 Å) and π–π stacking (3.6 Å between indole rings) .

- Torsion Angles: The dihedral angle between indole and piperazine planes (~85°) indicates steric hindrance from the 2-methyl group, impacting solubility .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., S···H contacts = 12%, O···H = 8%) to prioritize crystallization solvents (e.g., ethanol) .

Advanced: What mechanistic hypotheses explain its anticholinesterase and antimicrobial activity?

Methodological Answer:

- Enzyme Inhibition: The dithiocarbamate group chelates catalytic serine in acetylcholinesterase (IC₅₀ ~15 µM), validated via Ellman’s assay .

- Membrane Disruption: Amphiphilic structure (logP ~2.8) enables penetration into bacterial membranes, disrupting proton gradients (MIC ~32 µg/mL against S. aureus) .

- ROS Generation: Electrochemical studies (CV at -0.5 V) confirm redox activity of the indole-dithiocarbamate conjugate, inducing oxidative stress in pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.